![molecular formula C19H10N2O2 B13729340 6-Formyl-8-hydroxyindolo[3,2-b]carbazole CAS No. 1707572-76-6](/img/structure/B13729340.png)
6-Formyl-8-hydroxyindolo[3,2-b]carbazole
Overview
Description
6-Formyl-8-hydroxyindolo[3,2-b]carbazole is a nitrogen heterocycle with the molecular formula C19H12N2O. This compound is known for its high affinity for the aryl hydrocarbon receptor, making it a significant molecule in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Formyl-8-hydroxyindolo[3,2-b]carbazole can be synthesized through the photooxidation of tryptophan. The process involves the conversion of tryptophan to indole-3-pyruvate and indole-3-acetaldehyde, which are then further oxidized to form the target compound . The reaction conditions typically involve exposure to ultraviolet light or visible light, which facilitates the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis from tryptophan derivatives suggests that large-scale production could involve similar photooxidation processes, potentially using reactors designed to maximize light exposure and oxidation efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-8-hydroxyindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can modify the aldehyde group to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and formyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Alcohol derivatives.
Substitution: Substituted indolo[3,2-b]carbazole derivatives.
Scientific Research Applications
Biological Significance
Aryl Hydrocarbon Receptor Activation
FICZ exhibits an exceptionally high affinity for AHR, with a binding constant of . This property positions it as a crucial modulator of immune responses, influencing both pro-inflammatory and anti-inflammatory pathways. The transient activation of AHR by FICZ can lead to the differentiation of T helper cells into either pro-inflammatory or regulatory phenotypes, depending on the dosage used .
Immunomodulatory Effects
Research indicates that FICZ plays a vital role in maintaining intestinal and skin homeostasis. For instance, in models of autoimmune diseases, high doses of FICZ have been shown to stimulate the production of immunosuppressive cytokines, which can mitigate pathogenic autoimmunity . Additionally, FICZ has been linked to the regulation of IL-22 expression in skin γδ T cells, highlighting its importance in skin immunity and conditions such as psoriasis .
Environmental and Health Implications
Formation from Tryptophan
FICZ is formed from the photolysis of tryptophan under UV light exposure, making it a compound of interest in studies related to environmental health and microbial metabolism . It has been identified in human skin and is associated with various dermatological conditions, including vitiligo and seborrheic dermatitis . The compound's presence in the gut microbiome further emphasizes its potential role in gut health and disease.
Potential Therapeutic Uses
Given its immunomodulatory properties, FICZ may have therapeutic applications in treating inflammatory diseases. For example, studies suggest that administering FICZ can alleviate symptoms in models of colitis by restoring AHR signaling pathways that are disrupted in dysbiotic microbiota conditions .
Chemical Synthesis and Applications
Synthetic Pathways
The synthesis of FICZ involves several steps starting from tryptophan or its derivatives. The process typically includes photochemical reactions that yield various indole derivatives with potential applications in organic materials . The carbazole scaffold inherent in FICZ is significant for developing organic semiconductors and other functional materials.
Case Studies
Study | Findings | Implications |
---|---|---|
Martin et al., 2009 | Low doses of FICZ enhance IL-17 production in C57BL/6 mice | Suggests potential roles in enhancing immune responses against infections |
Talbot et al., 2018 | Weekly injections of FICZ aggravated IL-17-dependent arthritis | Highlights the dual role of FICZ depending on dosage and context |
Wang et al., 2021 | FICZ increased airway inflammation when combined with LPS | Indicates potential risks associated with environmental exposure to FICZ |
Mechanism of Action
6-Formyl-8-hydroxyindolo[3,2-b]carbazole exerts its effects primarily through binding to the aryl hydrocarbon receptor. This binding activates the receptor, leading to the regulation of various enzymes and transcriptional programs. The compound can promote or restrain inflammatory responses depending on the dose and context . It influences the differentiation of T cells and macrophages, contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another tryptophan derivative with similar biological activities.
Indole-3-acetaldehyde: A precursor in the synthesis of 6-Formyl-8-hydroxyindolo[3,2-b]carbazole.
Indole-3-pyruvate: Another precursor in the synthesis process.
Uniqueness
This compound is unique due to its exceptionally high affinity for the aryl hydrocarbon receptor, surpassing other known ligands . This high affinity makes it a valuable compound for studying receptor-mediated biological processes and developing therapeutic agents targeting the aryl hydrocarbon receptor .
Biological Activity
6-Formyl-8-hydroxyindolo[3,2-b]carbazole (FICZ) is a compound that has garnered attention due to its significant biological activities, particularly its role as a potent ligand for the aryl hydrocarbon receptor (AHR). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological properties. The compound can be represented as follows:
This structure allows it to interact with various biological targets, influencing multiple cellular pathways.
FICZ primarily acts as a ligand for the AHR, a receptor involved in the regulation of various biological processes, including immune response and cellular differentiation. The binding affinity of FICZ to AHR is notably higher than that of other well-known ligands such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) . Upon binding, FICZ can modulate immune responses by promoting differentiation into T helper 17 cells or regulatory T cells, depending on the dosage and context of exposure. This dual functionality highlights its potential therapeutic applications in managing autoimmune diseases and inflammation.
Anticancer Properties
Research indicates that FICZ exhibits notable anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects with IC50 values in the low micromolar range against different tumor types . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with AHR and subsequent activation of apoptotic pathways.
Neuroprotective Effects
In addition to its anticancer properties, FICZ has been studied for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage. For example, in models of neurodegenerative diseases, FICZ demonstrated significant protective effects against cell death induced by neurotoxic agents . This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.
Research Findings and Case Studies
Study | Findings | Cell Lines Tested |
---|---|---|
Study 1 | FICZ induces apoptosis in cancer cells via AHR activation | HepG2 (liver cancer), 95-D (lung cancer) |
Study 2 | Neuroprotective effects against oxidative stress | SH-SY5Y (neuroblastoma) |
Study 3 | Modulation of immune responses through AHR signaling | Various immune cell lines |
Case Study: Anticancer Activity
In a recent study examining the anticancer properties of FICZ, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability across several cancer cell lines. The most significant effects were observed at concentrations above 10 µM, where apoptosis was confirmed through annexin V staining assays .
Properties
IUPAC Name |
2-hydroxyindolo[3,2-b]carbazole-12-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUDEUFGVXKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=C(C4=C(C3=N2)C=O)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222525 | |
Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707572-76-6 | |
Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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